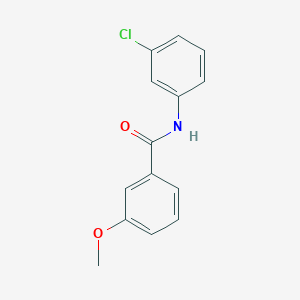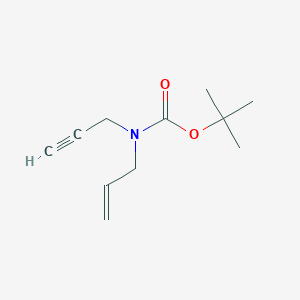
2-(Phenylamino)propanoic acid
Overview
Description
2-(Phenylamino)propanoic acid, also known as phenylalanine, is an essential amino acid found in proteins . It is a precursor to many other compounds in the body . It is used in the preparation of ibuprofen derivatives for their anti-inflammatory activity .
Synthesis Analysis
The synthesis of 2-(Phenylamino)propanoic acid can be achieved through various methods. One such method involves an ester rearrangement in the Fries rearrangement by a rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement .Molecular Structure Analysis
The molecular structure of 2-(Phenylamino)propanoic acid is represented by the linear formula C9H11NO2 . The InChI code for this compound is 1S/C9H11NO2/c1-7(9(11)12)10-8-5-3-2-4-6-8/h2-7,10H,1H3,(H,11,12) .Chemical Reactions Analysis
The chemical reactions involving 2-(Phenylamino)propanoic acid are diverse. For instance, it can undergo protodeboronation of pinacol boronic esters, a valuable but unknown transformation .Physical And Chemical Properties Analysis
2-(Phenylamino)propanoic acid has a molecular weight of 165.19 . It is a solid at room temperature and should be stored in a dark place, sealed in dry conditions .Scientific Research Applications
Thermal Gas-phase Elimination
Research conducted by Al-Awadi et al. (2004) and Al-Awadi, Kaul, and El-Dusouqui (2000) explored the kinetics and mechanism of thermal gas-phase elimination of α- and β- (N-arylamino)propanoic acids, including 2-(Phenylamino)propanoic acid. Their studies demonstrated that these reactions are homogeneous, avoiding catalytic and radical pathways, and result in the formation of products like carbon monoxide, acetaldehyde, aniline, and acrylic acid. These findings are essential for understanding the thermal behavior of these compounds under gas-phase conditions (Al-Awadi et al., 2004) (Al-Awadi, Kaul, & El-Dusouqui, 2000).
Acid Hydrolysis and Anchimeric Assistance
Arcelli et al. (2001) investigated the acid hydrolysis of N-(methoxyprop-2-yl)benzanilide, leading to the formation of 2-(Phenylamino)propanol. This study clarifies the mechanism involving ether cleavage assisted by the amide group, providing insights into the reaction pathway and intermediates (Arcelli et al., 2001).
Enzymatic Conversion Efficiency
Makino et al. (2005) engineered phenylacetaldehyde reductase (PAR) for efficient substrate conversion in concentrated 2-propanol, showcasing the application of 2-(Phenylamino)propanoic acid in biocatalysis. This research demonstrates how enzyme engineering can enhance conversion efficiency, providing a method potentially valuable for industrial applications (Makino et al., 2005).
Synthesis of Selenium-containing Heterocycles
Atanassov, Linden, and Heimgartner (2003) described the synthesis of 2-Arylaminoselenazolo[5,4-b]pyridines from isoselenocyanates and 3-amino-2-chloropyridine in 2-propanol, illustrating the use of 2-(Phenylamino)propanoic acid derivatives in heterocyclic chemistry. This method highlights the compound's role in creating novel heterocycles with potential applications in materials science and pharmaceuticals (Atanassov et al., 2003).
Renewable Building Blocks for Benzoxazine Synthesis
Trejo-Machin et al. (2017) explored the use of phloretic acid, a derivative of 2-(Phenylamino)propanoic acid, as a renewable building block for the synthesis of polybenzoxazine. This study presents an eco-friendly alternative to traditional phenol-based methods, demonstrating the potential of 2-(Phenylamino)propanoic acid derivatives in creating sustainable materials (Trejo-Machin et al., 2017).
Safety And Hazards
The safety data sheet for 2-(Phenylamino)propanoic acid indicates that it may cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling this compound .
properties
IUPAC Name |
2-anilinopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(9(11)12)10-8-5-3-2-4-6-8/h2-7,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKAVQKJQBISOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375129 | |
| Record name | N-Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenylamino)propanoic acid | |
CAS RN |
15727-49-8 | |
| Record name | N-Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(phenylamino)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
















Synthesis routes and methods II
Procedure details
















Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B186077.png)
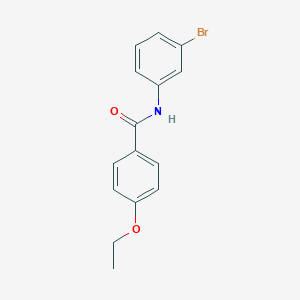
![2-[2-(7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B186079.png)
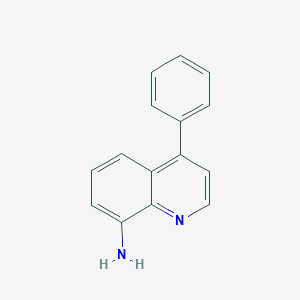
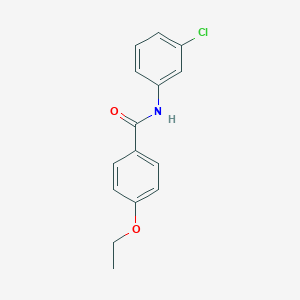
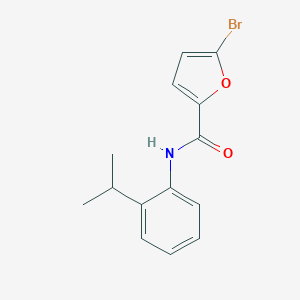
![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B186094.png)
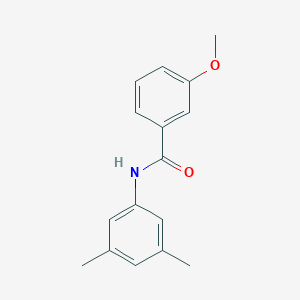
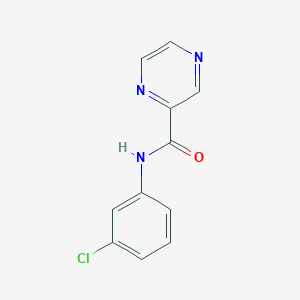
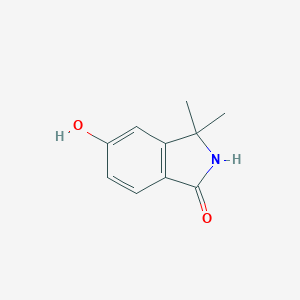
![3,4-dichloro-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B186099.png)
